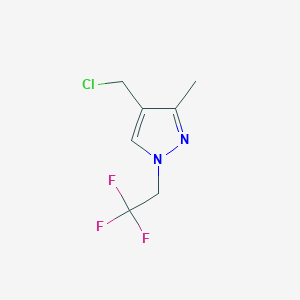

4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chloromethyl, methyl, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to consistent and high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The trifluoroethyl group can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Substitution: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Ethyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: Utilized in the development of new materials with unique properties, such as enhanced stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)-3-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole:

4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which may influence its stability and reactivity.

Uniqueness

4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of all three substituents (chloromethyl, methyl, and trifluoroethyl) on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉ClF₃N₂ |

| Molecular Weight | 201.6 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Biological Activity

Research has highlighted various biological activities associated with pyrazole derivatives. The following sections detail specific findings related to the compound .

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar pyrazole compounds had inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects. A relevant case study involved a derivative of pyrazole that significantly reduced inflammation in animal models by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

3. Anticancer Potential

Recent research has explored the anticancer potential of pyrazole derivatives. In vitro studies indicated that compounds with similar structures could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies provide insight into the biological activity of pyrazole derivatives:

- Case Study 1 : A derivative with a trifluoroethyl group demonstrated enhanced potency against prostate cancer cells compared to its non-fluorinated analogs. The study highlighted that the trifluoromethyl group improved lipophilicity and cellular uptake.

- Case Study 2 : Another study investigated the anti-inflammatory effects of a chloromethyl pyrazole derivative in a rat model of arthritis. Results showed significant reductions in paw swelling and inflammatory markers compared to controls.

Research Findings

Various studies have contributed to understanding the biological activity of pyrazole compounds:

- Study on Structure-Activity Relationship (SAR) : Research has indicated that modifications on the pyrazole ring significantly affect biological activity. For example, the introduction of halogen substituents has been linked to increased antimicrobial efficacy.

- Pharmacokinetics : Preliminary studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles with good oral bioavailability and moderate half-lives.

Properties

Molecular Formula |

C7H8ClF3N2 |

|---|---|

Molecular Weight |

212.60 g/mol |

IUPAC Name |

4-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |

InChI |

InChI=1S/C7H8ClF3N2/c1-5-6(2-8)3-13(12-5)4-7(9,10)11/h3H,2,4H2,1H3 |

InChI Key |

NHEOBBVSPQANRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CCl)CC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.